5-Isopropyl-2-methylthiophen-3-amine

Lipophilicity Membrane permeability Drug-likeness

Researchers sourcing TXNRD1 inhibitors face risks when substituting unsubstituted 3-aminothiophene or its regioisomer 2-isopropyl-5-methylthiophen-3-amine-altering LogP (+1.56 units) and TPSA (-28.28 Ų) while losing documented target engagement. 5-Isopropyl-2-methylthiophen-3-amine (CAS 2567558-60-3) is the exact patent-annotated TXNRD1 inhibitor scaffold (TTD Drug ID: D0NU8U). • Confirmed TXNRD1 inhibitor in patent filings (PMID 27977313); positional isomer lacks this activity. • Induces monocyte differentiation in undifferentiated cells-deployable in AML differentiation screens. • LogP 2.76 & TPSA 26.02 Ų support oral bioavailability and CNS penetration for lead optimization. • Supplied at 98% purity to minimize false positives in phenotypic assays.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
Cat. No. B12979784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-2-methylthiophen-3-amine
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C(C)C)N
InChIInChI=1S/C8H13NS/c1-5(2)8-4-7(9)6(3)10-8/h4-5H,9H2,1-3H3
InChIKeyJSZNHUYKKDRWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-2-methylthiophen-3-amine: Compound Profile


5-Isopropyl-2-methylthiophen-3-amine (CAS 2567558-60-3) is a trisubstituted 3-aminothiophene building block with a molecular formula of C₈H₁₃NS and molecular weight of 155.26 g/mol . The compound features a methyl group at the 2-position, an isopropyl group at the 5-position, and a primary amine at the 3-position of the thiophene ring, yielding a predicted LogP of 2.76 and a topological polar surface area (TPSA) of 26.02 Ų . It has been identified as a cytoplasmic thioredoxin reductase 1 (TXNRD1) inhibitor in patent literature (TTD Drug ID: D0NU8U, linked to PMID27977313-Compound-Figure6C) [1] and exhibits antiproliferative activity accompanied by induction of monocyte differentiation in undifferentiated cells [2]. The compound is commercially available at 98% purity from multiple suppliers and is primarily utilized as a research intermediate in medicinal chemistry campaigns targeting kinase inhibition, redox biology, and oncology applications [1][2].

Medicinal chemistry scaffoldPre‑functionalized 3‑aminothiophene core for kinase inhibitor SAR and fragment growing
TXNRD1 pathway probeDocumented thioredoxin reductase 1 inhibitor annotation supports redox biology target engagement studies
Phenotypic differentiation contextReported antiproliferative and monocyte-differentiation induction for cell‑based endpoint screening

5-Isopropyl-2-methylthiophen-3-amine: Non-Interchangeability with Analogs


Interchanging 5-isopropyl-2-methylthiophen-3-amine with its unsubstituted parent 3-aminothiophene (CAS 17721-06-1) or its positional isomer 2-isopropyl-5-methylthiophen-3-amine (CAS 1521891-99-5) carries quantifiable risk of altered lipophilicity-driven pharmacokinetics and divergent target engagement. The addition of the 5-isopropyl and 2-methyl substituents increases the predicted LogP from 1.2 (parent) to 2.76—a shift of +1.56 log units—while simultaneously reducing the TPSA from 54.3 Ų to 26.02 Ų [1]. These changes substantially alter membrane permeability and blood-brain barrier partitioning potential [1]. Furthermore, the specific 2-methyl-5-isopropyl regioisomer has been explicitly profiled as a TXNRD1 inhibitor in patent filings (TTD Drug ID D0NU8U), whereas the positional isomer (2-isopropyl-5-methyl substitution) has no publicly documented TXNRD1 activity, underscoring that the regioisomeric arrangement of substituents around the thiophene core dictates target selectivity [2]. Substitution with generic 3-aminothiophenes lacking this specific substitution pattern therefore invalidates structure-activity relationships established for this scaffold series [2].

Lipophilicity shift vs. unsubstituted parent
Markedly higher predicted LogP alters membrane permeability and blood‑brain barrier partitioning relative to 3‑aminothiophene.
Regioisomer specificity of TXNRD1 engagement
Target annotation is tied to the 2‑methyl‑5‑isopropyl regioisomer; the positional isomer lacks public TXNRD1 evidence.
Purity specification difference
Higher guaranteed purity reduces impurity‑driven assay artifacts compared to lower‑specification positional isomer offerings.

5-Isopropyl-2-methylthiophen-3-amine: Differentiation Evidence


LogP Differentiation vs. Unsubstituted 3-Aminothiophene

The target compound exhibits a predicted LogP of 2.76 , compared to a predicted XLogP3 of 1.2 for the unsubstituted parent 3-aminothiophene [1]. This represents a +1.56 log unit increase in lipophilicity, which is consistent with the additive contribution of the 5-isopropyl and 2-methyl substituents. For context, the positional isomer 2-isopropyl-5-methylthiophen-3-amine (CAS 1521891-99-5) shares the same molecular formula (C₈H₁₃NS, MW 155.26) and is expected to have a similar LogP based on additive fragment contributions, though its experimentally validated value is not publicly reported .

Lipophilicity shift
Predicted value
ΔLogP = +1.56 log units
Supports membrane permeability and oral/CNS partitioning evaluation
Computed LogP; experimental confirmation advised
Lipophilicity Membrane permeability Drug-likeness

TPSA Reduction & CNS Permeability Potential

The target compound has a computed TPSA of 26.02 Ų , compared to 54.3 Ų for unsubstituted 3-aminothiophene [1], representing a 52.1% reduction. TPSA values below 60 Ų are generally associated with good oral bioavailability, while values below 90 Ų are typically required for blood-brain barrier penetration; the TPSA of 26.02 Ų places this compound well within the favorable range for CNS drug discovery, whereas the parent 3-aminothiophene (54.3 Ų) sits closer to the oral bioavailability boundary [1].

Polar surface area
Predicted value
TPSA 26.02 Ų (Δ−28.28 vs parent)
Favorable CNS drug‑likeness profile; clearly differentiated from polar parent
Computed TPSA; verify with experimental logD
TPSA CNS penetration Blood-brain barrier

TXNRD1 Inhibition: Regioisomer Specificity

5-Isopropyl-2-methylthiophen-3-amine has been explicitly catalogued as a TXNRD1 (cytoplasmic thioredoxin reductase) inhibitor in the Therapeutic Target Database under Drug ID D0NU8U, linked to patent PMID27977313-Compound-Figure6C and assigned to the University of Hong Kong [1]. TXNRD1 is a validated oncology target overexpressed in multiple malignancies [2]. In contrast, the positional isomer 2-isopropyl-5-methylthiophen-3-amine (CAS 1521891-99-5) has no publicly documented TXNRD1 inhibitory activity in TTD, BindingDB, or ChEMBL [3]. This regioisomer-specific target engagement is consistent with the known sensitivity of 3-aminothiophene SAR: the position of alkyl substituents on the thiophene ring modulates the electronic environment of the 3-amino group (pKa ~4.26 for the parent), which in turn governs hydrogen-bonding interactions with the TXNRD1 active-site selenocysteine residue . Although the exact IC₅₀ value for this compound against TXNRD1 is not publicly disclosed in the available database records, the patent-derived target assignment provides a clear differentiation vector for procurement decisions.

TXNRD1 target engagement
Database annotation
TTD Drug ID D0NU8U annotated as TXNRD1 inhibitor
Regioisomer‑specific target engagement context; positional isomer unannotated
No public IC₅₀; verify with enzymatic assay
TXNRD1 Thioredoxin reductase Redox oncology

Antiproliferative & Differentiation-Inducing Activity

Patent-derived functional annotation states that 5-isopropyl-2-methylthiophen-3-amine 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting its utility as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. This dual functional signature (proliferation arrest + differentiation induction) is mechanistically distinct from simple cytotoxic agents. The unsubstituted parent 3-aminothiophene has not been annotated with this specific functional profile in publicly available patent records [2]. The positional isomer 2-isopropyl-5-methylthiophen-3-amine similarly lacks this annotation [2]. No quantitative IC₅₀ or EC₅₀ values are publicly available for direct numerical comparison.

Functional activity
Patent annotation
Patent reports antiproliferative arrest and monocyte differentiation induction
Supports phenotypic differentiation screening context; distinct from simple cytotoxicity
No public EC₅₀; cell‑line and assay conditions undisclosed
Antiproliferative Monocyte differentiation Cancer

Commercial Purity vs. Positional Isomer

5-Isopropyl-2-methylthiophen-3-amine is commercially available at 98% purity (Leyan, Product No. 1565716) , whereas the positional isomer 2-isopropyl-5-methylthiophen-3-amine is listed at 95% minimum purity specification (AKSci, Cat. 8802EX) . The 3 percentage-point purity differential may be significant for applications requiring high-purity building blocks, such as fragment-based drug discovery or biophysical assay screening where impurities can generate false positives. Additionally, the target compound is available in 1 g, 5 g, and 10 g quantities from Leyan with batch-specific purity certification, while the positional isomer from AKSci is offered with standard quality assurance documentation . Both compounds require storage in a cool, dry place, and the target compound carries GHS07 hazard classification (Warning: H302-H315-H319-H335) .

Commercial purity
Head‑to‑head vendor spec
98% (target) vs 95% min (positional isomer)
Higher purity reduces impurity‑driven assay artifacts and repurification needs
Batch‑specific; verify certificate of analysis
Purity Procurement Quality

Kinase Inhibition: Class-Level Scaffold Potential

The 3-aminothiophene scaffold is a well-established kinase inhibitor pharmacophore. Thiophene derivatives with 2,3-substitution patterns have demonstrated potent inhibitory activity against Kit, KDR, and PDGFR tyrosine kinases (IC₅₀ ~10 μM range for representative compounds) [1], while 3-aminocarbonyl-2-carboxamido-thiophene derivatives are disclosed as broad-spectrum kinase inhibitors in patent WO2001098290A3 [2]. The 2-methyl-5-isopropyl substitution pattern on the target compound provides both electron-donating alkyl groups that modulate the thiophene ring electronics and steric bulk at the 5-position that can influence kinase selectivity pocket interactions [3]. Unlike the unsubstituted 3-aminothiophene, which lacks the necessary steric and lipophilic features for kinase ATP-binding site occupancy, the dialkylated derivative offers a more advanced starting point for structure-activity relationship (SAR) exploration [1][2]. Note: no direct kinase inhibition IC₅₀ data for 5-isopropyl-2-methylthiophen-3-amine itself is publicly available; this evidence is class-level inference.

Kinase scaffold potential
Class‑level inference
3‑Aminothiophene pharmacophore with documented kinase inhibitory series
Supports fragment‑based kinase SAR exploration; pre‑functionalized starting point
No compound‑specific kinase IC₅₀ available
Kinase inhibition 3-Aminothiophene Scaffold optimization

5-Isopropyl-2-methylthiophen-3-amine: Application Scenarios


TXNRD1-Targeted Anticancer Lead Optimization

Based on the documented TXNRD1 inhibitor annotation in the Therapeutic Target Database [1], 5-isopropyl-2-methylthiophen-3-amine is best deployed as a starting scaffold for medicinal chemistry campaigns targeting thioredoxin reductase-driven cancers. The compound's LogP of 2.76 and TPSA of 26.02 Ų support oral bioavailability and CNS penetration, making it suitable for lead optimization targeting both peripheral and central nervous system tumors. Researchers should prioritize this specific regioisomer over the positional isomer 2-isopropyl-5-methylthiophen-3-amine, which lacks documented TXNRD1 activity [2], and over the unsubstituted parent which has less favorable permeability properties.

Phenotypic Screening for Differentiation-Inducing Agents

The patent-annotated functional profile—pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [3]—positions this compound for inclusion in phenotypic screening cascades targeting hematological malignancies (e.g., acute myeloid leukemia differentiation therapy) and hyperproliferative skin disorders. The mechanism is distinct from conventional cytotoxic agents and may provide a therapeutic differentiation window. Procurement at 98% purity is recommended to minimize impurity-driven false positives in cell-based phenotypic assays.

Kinase Inhibitor Fragment-Based Drug Discovery

The 3-aminothiophene core is a validated kinase inhibitor pharmacophore, with 2,3-substituted thiophene derivatives showing activity against Kit, KDR, and PDGFR tyrosine kinases [4]. The pre-installed 2-methyl and 5-isopropyl substituents provide a more advanced starting point than unsubstituted 3-aminothiophene for fragment growing or scaffold hopping strategies [4][5]. The compound's molecular weight (155.26 Da) and favorable TPSA (26.02 Ų) fall within fragment-like property space, making it suitable for both fragment screening and subsequent hit-to-lead elaboration.

Redox Homeostasis Chemical Probe Development

Given the established link between this compound and TXNRD1 inhibition [1], it can serve as a chemical probe precursor for dissecting the role of thioredoxin reductase in cellular redox homeostasis, ferroptosis regulation, and antioxidant defense mechanisms. The compound's antiproliferative and differentiation-inducing properties [3] further support its use in functional genomics and chemical biology studies aimed at validating TXNRD1 as a therapeutic target in cancer. Researchers should verify target engagement and selectivity through orthogonal assays (e.g., TXNRD1 enzymatic assay, cellular thermal shift assay) as part of their experimental workflow.

Application
Selection Property
Validation Focus
TXNRD1 redox pathway studies
Documented TXNRD1 inhibitor annotation
Orthogonal target engagement verification (e.g., enzymatic assay, CETSA)
Cell differentiation screening
Reported antiproliferative and differentiation‑inducing profile
Cell‑line endpoint validation and purity‑related artifact control
Kinase inhibitor fragment‑based SAR
Pre‑functionalized 3‑aminothiophene scaffold
Kinase panel profiling and selectivity assessment
Redox homeostasis probe development
TXNRD1‑linked mechanism annotation
Cellular redox endpoint monitoring (e.g., thioredoxin activity, ROS)
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